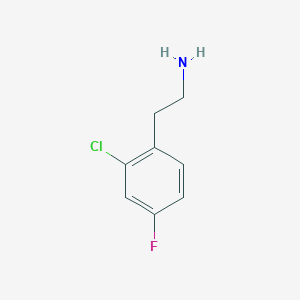
2-(2-Chloro-4-fluorophenyl)ethanamine
描述
属性
IUPAC Name |
2-(2-chloro-4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNIKIAATCRXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)ethanamine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-4-fluorobenzaldehyde with ethylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
2-(2-Chloro-4-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alcohols or amines
Substitution: Various substituted aromatic compounds
科学研究应用
2-(2-Chloro-4-fluorophenyl)ethanamine has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physical Properties
Research Findings and Key Insights
- Pharmacological Divergence: Unlike NBOMes, the absence of an N-benzyl group in the target compound likely eliminates potent hallucinogenic effects, reducing overdose risks .
生物活性
2-(2-Chloro-4-fluorophenyl)ethanamine, often referred to as a phenethylamine derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a chloro and fluorine substitution on the phenyl ring. These substitutions are significant as they can enhance the compound's interaction with biological targets through increased hydrogen bonding capabilities.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an agonist or antagonist, modulating various biochemical pathways. The presence of amino groups allows for hydrogen bonding, which is crucial for receptor binding and subsequent signaling pathways.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains like Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmission, particularly in relation to neurological disorders. Its ability to modulate nicotinic acetylcholine receptors (nAChRs) suggests possible therapeutic applications in conditions such as Alzheimer's disease .
Case Studies
-
Antimicrobial Evaluation : A study evaluated the antibacterial efficacy of several phenethylamine derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity with varying degrees of potency across different bacterial strains.
Compound Bacterial Strain MIC (µM) This compound E. coli 13.40 This compound S. aureus 5.64 This compound B. subtilis 4.69 -
Neuropharmacological Study : Research focusing on the modulation of nAChRs revealed that related compounds could enhance acetylcholine responses significantly, indicating their potential in treating cognitive impairments.
Compound EC50 (µM) Max Modulation (%) This compound 1.9 600 Related Compound A 0.38 1200 Related Compound B 0.14 600
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


